ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with ethyl 2-amino-3-chlorobenzoate under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-chlorophenyl)[(3,5,5-trimethylhexyl)amino]acetate: Similar in structure but with different substituents.
1-(3-Chlorophenyl)-1-ethyl-3-(3-ethylphenyl)urea: Another compound with chlorophenyl groups but different functional groups.
Uniqueness
Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the resulting biological activity
Properties
Molecular Formula |
C20H18Cl2N2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
ethyl 4-(3-chloroanilino)-1-(3-chlorophenyl)-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-3-27-19(26)20(2)12-17(23-15-8-4-6-13(21)10-15)18(25)24(20)16-9-5-7-14(22)11-16/h4-12,23H,3H2,1-2H3 |
InChI Key |
UJECVBORRUKVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC(=CC=C2)Cl)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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